

Pomhex: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pomhex

Cat. No.: B8146642

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomhex is a novel, investigational small molecule designed as a targeted therapy for cancers with a specific genetic vulnerability. It operates on the principle of "collateral lethality," a precision oncology strategy that exploits the co-deletion of essential genes alongside tumor suppressor genes. **Pomhex** is a cell-permeable prodrug of the active compound HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2). This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **Pomhex**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Pomhex is a racemic mixture that is chemically classified as a bis-pivaloyloxymethyl (POM) ester prodrug of a phosphonate-containing inhibitor.^[1] This structural modification enhances its cell permeability compared to its active, anionic form, HEX.^[1]

Chemical Name (IUPAC): (((1-hydroxy-2-oxopiperidin-3-yl)phosphoryl)bis(oxy))bis(methylene)bis(2,2-dimethylpropanoate)^[2]

SMILES Code: O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C1CCCN(O)C1=O^[2]

CAS Number: 2004714-34-3^[2]

Physicochemical Properties

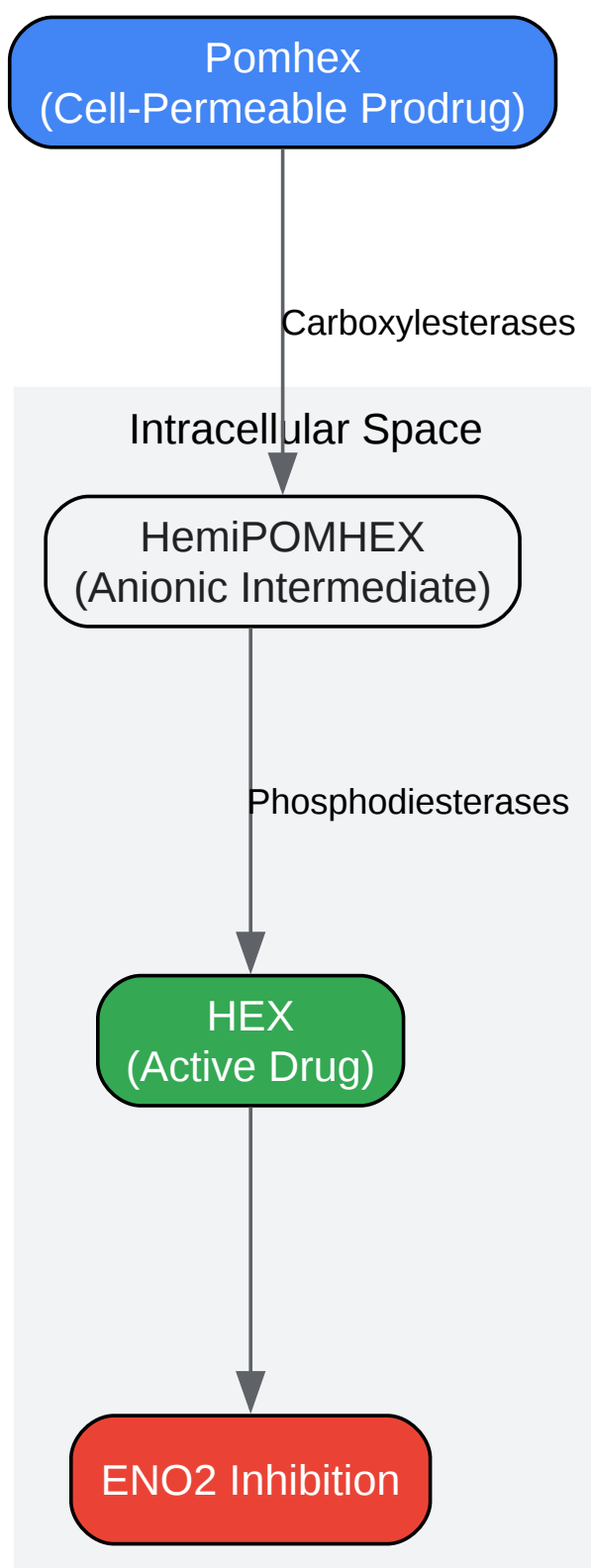
A summary of the key physicochemical properties of **Pomhex** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C17H30NO9P	[2]
Molecular Weight	423.40 g/mol	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
Aqueous Stability	Poor	[1]
Plasma Stability	Rapidly hydrolyzed in mouse plasma	[1]

Mechanism of Action

Bioactivation of Pomhex

Pomhex is a biologically inactive prodrug that requires intracellular enzymatic activation to exert its therapeutic effect. The bioactivation process is a two-step hydrolysis cascade, as depicted in the diagram below.



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Caption: Intracellular bioactivation of **Pomhex**.

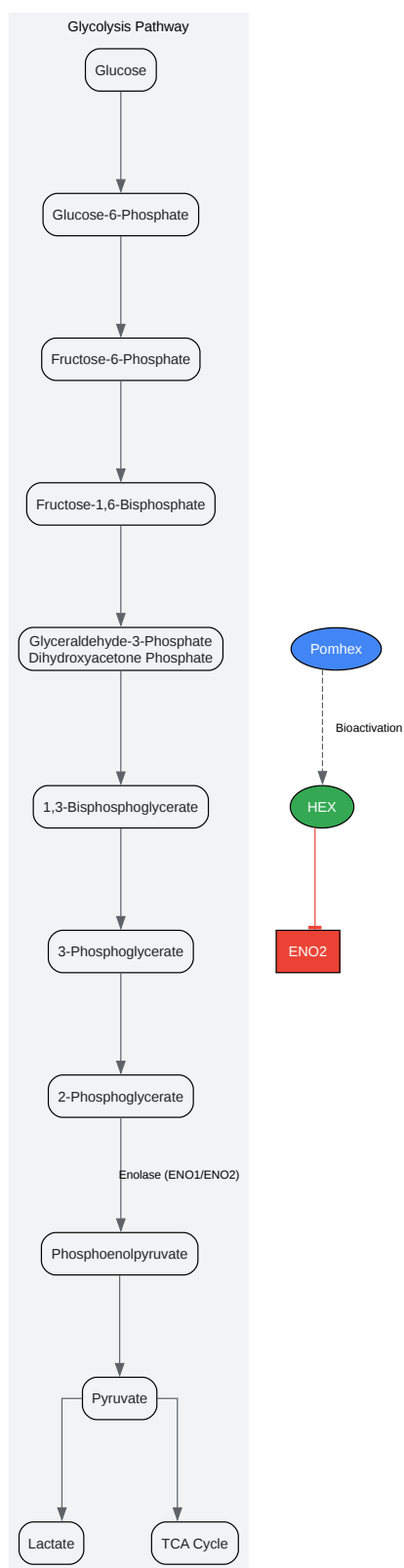
Initially, one of the pivaloyloxymethyl (POM) groups is cleaved by intracellular carboxylesterases, yielding the mono-POM ester intermediate, Hemi**POMHEX**.^[1] Subsequently, the second POM group is removed by phosphodiesterases to release the active drug, HEX.^[1]

Inhibition of Glycolysis and Collateral Lethality

The active form, HEX, is a potent inhibitor of the enolase enzyme, with a preference for the ENO2 isoform over ENO1.^[1] Enolase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).

The therapeutic strategy of **Pomhex** is based on the concept of collateral lethality.^[3] In certain cancers, such as glioblastoma, the gene encoding for ENO1 is homozygously deleted along with a nearby tumor suppressor gene.^[3] These cancer cells become solely reliant on the ENO2 isoform to maintain glycolytic flux and ATP production.^[3] By selectively inhibiting ENO2, **Pomhex** disrupts glycolysis in these ENO1-deleted cancer cells, leading to energy stress, inhibition of cell proliferation, and ultimately, apoptosis.^[1] Normal cells, which express both ENO1 and ENO2, are less affected by the inhibition of ENO2 alone, providing a therapeutic window.^[3]

The inhibition of ENO2 by HEX leads to the accumulation of upstream glycolytic metabolites, such as 3-phosphoglycerate (3-PG) and glycerate, and the depletion of downstream metabolites, including lactate.^[4] This disruption of glycolysis has been shown to have profound effects on the central carbon metabolism of cancer cells.^[4]



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Caption: **Pomhex**'s impact on the glycolysis pathway.

Preclinical Data

In Vitro Efficacy

Pomhex has demonstrated potent and selective activity against cancer cell lines with homozygous deletion of the ENO1 gene. A summary of its in vitro activity is provided in Table 2.

Cell Line	ENO1 Status	Compound	IC50 (nM)	Reference(s)
D423	Deleted	Pomhex	~30	[1]
D423	Deleted	HemiPOMHEX	Not Reported	[1]
D423	Deleted	HEX	>1500	[1]
D423 ENO1	Rescued	Pomhex	>1500	[1]
LN319	Wild-Type	Pomhex	>1500	[1]
Gli56	Deleted	Pomhex	Potent activity	[1]

In Vivo Efficacy

Preclinical studies in animal models have shown that **Pomhex** can effectively inhibit tumor growth and, in some cases, lead to complete tumor regression.[\[3\]](#) A summary of in vivo study parameters is presented in Table 3.

Animal Model	Tumor Model	Treatment	Dosing	Outcome	Reference(s)
Nude Mice	Intracranial orthotopic ENO1-deleted tumors (D423 cells)	Pomhex	10 mg/kg IV + 10 mg/kg IP, daily	Significant tumor growth inhibition, tumor regression, and long-term survival	[1]
Nude Mice	Intracranial orthotopic ENO1-deleted tumors (D423 cells)	HEX	150 mg/kg IV + 150 mg/kg IP, daily	Significant tumor growth inhibition	[1]
Nude Mice	Intracranial orthotopic ENO1-deleted tumors (Gli56 cells)	HEX	Not specified	Near complete growth suppression and tumor regression	[1]

Experimental Protocols

The following sections provide an overview of the experimental methodologies used in the preclinical evaluation of **Pomhex**, based on published literature. For complete, detailed protocols, it is recommended to consult the primary research articles and their supplementary information.

Chemical Synthesis of Pomhex

The synthesis of **Pomhex** involves the conversion of its active form, HEX, into the bis-POM prodrug. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy involves the reaction of a benzyl-protected phosphonic acid precursor with silver nitrate to form a silver salt.[3] This is followed by a reaction with iodomethyl pivalate in toluene

to yield the benzyl-protected POM-adduct. The final step is a reductive hydrogenation to remove the benzyl-protecting group, affording **Pomhex**.^[3] For more detailed information on the synthesis of related compounds and prodrug strategies, refer to Yan et al., 2020 in ACS Medicinal Chemistry Letters.^[5]

Cell Viability Assays

The in vitro potency of **Pomhex** and its analogues is typically determined using cell viability assays. A general protocol is as follows:

- **Cell Plating:** Cancer cells (e.g., D423 ENO1-deleted, D423 ENO1-rescued, LN319) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of **Pomhex**, HEX, or Hemi**POMHEX** for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is measured using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.^[1]
- **Data Analysis:** Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Intracranial Orthotopic Xenograft Model

The in vivo efficacy of **Pomhex** is evaluated in an orthotopic mouse model of glioblastoma:

- **Animal Model:** Immunocompromised mice (e.g., nude mice) are used.^[1]
- **Cell Implantation:** ENO1-deleted human glioblastoma cells (e.g., D423) are stereotactically injected into the brain of the mice.^[1]
- **Tumor Growth Monitoring:** Tumor growth is monitored non-invasively using magnetic resonance imaging (MRI).^[1]
- **Drug Administration:** Once tumors are established, mice are treated with **Pomhex**, HEX, or a vehicle control via intravenous (IV) and/or intraperitoneal (IP) injections at specified doses and schedules.^[1]

- **Endpoint Analysis:** Tumor volume is measured over time. At the end of the study, animals are euthanized, and brains are collected for further analysis, such as histology and metabolomics.[\[1\]](#)

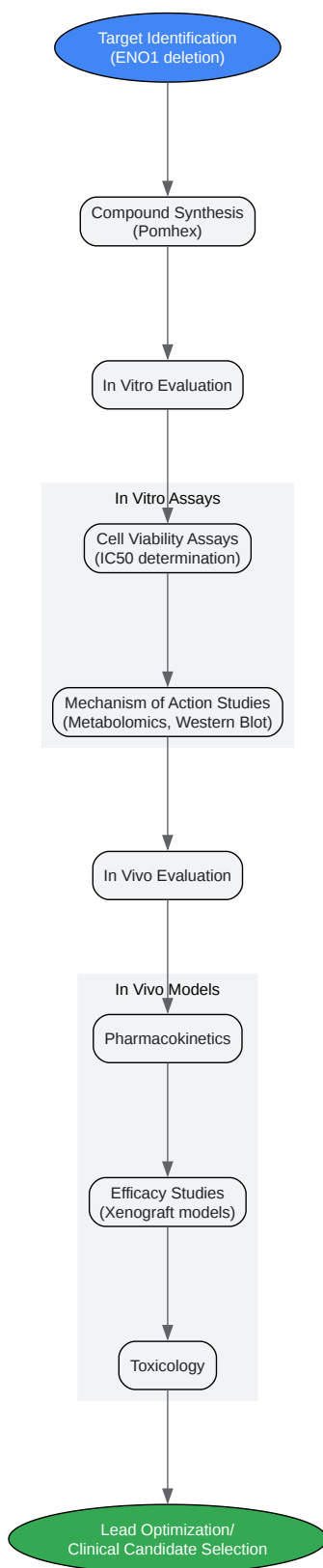
Polar Metabolomic Profiling

To understand the metabolic effects of **Pomhex**, polar metabolomic profiling is performed:

- **Sample Collection:** Cells or tumor tissues are treated with **Pomhex** or vehicle control. Samples are then flash-frozen to quench metabolic activity.[\[4\]](#)
- **Metabolite Extraction:** Polar metabolites are extracted from the samples using a cold solvent mixture, typically 80% methanol.[\[4\]](#)
- **LC-MS/MS Analysis:** The extracted metabolites are separated using liquid chromatography (LC) and analyzed by mass spectrometry (MS) to identify and quantify the different metabolites.[\[4\]](#)
- **Data Analysis:** The resulting data is processed to identify metabolites that are significantly altered by **Pomhex** treatment. This often involves pathway analysis to understand the broader impact on cellular metabolism.[\[4\]](#)

Experimental Workflow

The following diagram illustrates a general preclinical workflow for the evaluation of a targeted therapy like **Pomhex**.



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Caption: Preclinical evaluation workflow for **Pomhex**.

Conclusion

Pomhex represents a promising targeted therapeutic agent that leverages the concept of collateral lethality to selectively eliminate cancer cells with ENO1 deletions. Its design as a cell-permeable prodrug allows for effective intracellular delivery of the active enolase inhibitor, HEX. Preclinical data have demonstrated its potent and selective anti-cancer activity both in vitro and in vivo. Further research and development of **Pomhex** and similar strategies hold the potential to expand the arsenal of precision medicines for genetically defined cancers.

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- To cite this document: BenchChem. [Pomhex: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146642#the-chemical-structure-and-properties-of-pomhex]

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